Quantified Lipophilicity Advantage Over Non-Brominated Pyrimidinyloxyphenyl Methanol Analogs
The presence of a bromine atom on the pyrimidine ring confers a significant increase in lipophilicity compared to a non-brominated analog. This is quantified by the difference in computed LogP values. For [4-(5-bromopyrimidin-2-yloxy)phenyl]methanol, the computed LogP is 2.52 [1], while a non-brominated analog, [3-(pyrimidin-2-yloxy)phenyl]methanol, has a lower LogP of approximately 1.1-1.6 [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.52 (or XLogP3-AA = 1.9) |
| Comparator Or Baseline | [3-(pyrimidin-2-yloxy)phenyl]methanol: LogP ~1.1-1.6 |
| Quantified Difference | Approximately 1.0-1.4 LogP units higher for the brominated target |
| Conditions | Computed LogP (Molbase) vs. predicted LogP for non-brominated analog |
Why This Matters
Higher LogP indicates increased membrane permeability, a critical factor for optimizing the bioavailability of drug candidates derived from this building block.
- [1] Molbase. [4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol, CAS 1189734-03-9. Compound Database Entry. View Source
- [2] CIRS Group. 3-(2-Pyrimidinyloxy)phenylmethanol, CAS 82440-25-3. GCIS Detail. View Source
